molecular formula C14H10F3NO3S B2486090 1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 1400872-31-2

1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No.: B2486090
CAS No.: 1400872-31-2
M. Wt: 329.29
InChI Key: SPKYBYQWONNFDI-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H10F3NO3S and its molecular weight is 329.29. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions

1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has been used in [3 + 2] cycloaddition reactions, leading to the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. This process demonstrates good yields and regioselectivity, highlighting the compound's utility in creating diverse chemical structures (Gao & Lam, 2008).

Synthesis of Substituted Pyridones

The compound has been used in the synthesis of highly substituted 2(1H)-Pyridones. This method involves a diazo transfer and treatment with rhodium(II) acetate, showcasing its potential in creating complex molecular structures (Padwa, Sheehan, & Straub, 1999).

Crystal Engineering

In crystal engineering, the compound has been employed in forming supramolecular assemblies with aza donor molecules. This application is crucial in the field of material science for creating structured materials with specific properties (Arora & Pedireddi, 2003).

Transfer Hydrogenation Catalysis

The compound is instrumental in the synthesis of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, used in catalyzing transfer hydrogenation of ketones. This reflects its significance in facilitating chemical reactions, particularly in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).

Future Directions

The future directions for “1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one” and similar compounds could involve further exploration of their potential pharmacological activities. For instance, the trifluoromethyl group is a common feature in many FDA-approved drugs, suggesting that “this compound” could have potential applications in drug development .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3S/c1-9(19)13-12(7-10(8-18-13)14(15,16)17)22(20,21)11-5-3-2-4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYBYQWONNFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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